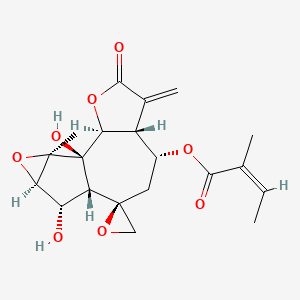
1-Naphthalenecarboxylic acid,4-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Naphthalenecarboxylic acid,4-nitrophenyl ester” is a term often used to describe a range of blue pigments, but in the context of chemistry, it typically refers to compounds like Prussian blue. Prussian blue, also known as iron(III) hexacyanoferrate(II), is a deep blue pigment that has been used historically in art and industry. It is known for its intense color and stability, making it a valuable compound in various applications.
准备方法
Synthetic Routes and Reaction Conditions: Prussian blue is synthesized through the oxidation of ferrous ferrocyanide salts. The traditional method involves mixing solutions of iron(II) sulfate and potassium ferrocyanide, followed by oxidation. The reaction can be represented as: [ \text{Fe}^{2+} + \text{[Fe(CN)}_6]^{4-} \rightarrow \text{Fe}_4[\text{Fe(CN)}_6]_3 ]
Industrial Production Methods: In industrial settings, Prussian blue is produced by reacting iron(III) chloride with potassium ferrocyanide under controlled conditions. The reaction is carried out in aqueous solution, and the resulting precipitate is filtered, washed, and dried to obtain the pigment.
化学反应分析
Types of Reactions: Prussian blue undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to form Prussian white, a colorless compound, and oxidized back to Prussian blue.
Substitution Reactions: The cyanide ligands in Prussian blue can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or hydrazine can be used for reduction.
Major Products:
Prussian White: Formed by the reduction of Prussian blue.
Modified Prussian Blue: Formed by substitution reactions with other ligands.
科学研究应用
Prussian blue has a wide range of applications in scientific research:
Chemistry: Used as a pigment and in analytical chemistry for detecting iron.
Biology: Employed in histology as a stain for detecting iron in biological tissues.
Medicine: Used as an antidote for certain types of heavy metal poisoning, such as thallium and radioactive cesium.
Industry: Utilized in the production of blueprints and as a dye for textiles and paper.
作用机制
Prussian blue acts by binding to certain metal ions, such as cesium and thallium, in the gastrointestinal tract. This binding prevents the metals from being absorbed into the bloodstream and facilitates their excretion from the body. The compound’s structure, which includes a cubic lattice of iron and cyanide ions, allows it to effectively trap these metal ions.
相似化合物的比较
Prussian blue is unique among blue pigments due to its intense color and stability. Similar compounds include:
Turnbull’s Blue: Chemically identical to Prussian blue but historically considered a different compound.
Berlin Blue: Another name for Prussian blue.
Parisian Blue: Yet another name for Prussian blue.
Prussian blue stands out due to its historical significance, diverse applications, and unique chemical properties.
属性
CAS 编号 |
50638-24-9 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16/h1-10H,(H3,21,22)(H3,23,24)/b4-3+ |
InChI 键 |
MBFLUZMECMTQLU-ONEGZZNKSA-N |
SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
手性 SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |
规范 SMILES |
C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Key on ui other cas no. |
65426-90-6 |
同义词 |
true blue true blue dihydrochloride, (E)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2R,4R)-4-(aminomethyl)-N-[(2R)-1-oxo-4-phenyl-1-(quinolin-6-ylamino)butan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1232978.png)

![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)
![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)



